molecular formula C9H8N2 B8486512 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-

Cat. No.: B8486512
M. Wt: 144.17 g/mol
InChI Key: DTFSPWFVQXQZLQ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

2-ethenyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3

InChI Key

DTFSPWFVQXQZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 386A was prepared from 2-chloro-6-methyl-nicotinonitrile by a route analogous to that used for the preparation of compound 384A. HPLC retention time=1.81 min. (Condition A), M+=145.
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